molecular formula C11H15NO B2794767 5-Methyl-2-phenylmorpholine CAS No. 80123-66-6

5-Methyl-2-phenylmorpholine

Cat. No. B2794767
CAS RN: 80123-66-6
M. Wt: 177.247
InChI Key: LQHGEOIBMBXJGV-UHFFFAOYSA-N
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Description

5-Methyl-2-phenylmorpholine is a chemical compound with the molecular formula C11H15NO . It is a derivative of morpholine, a six-membered heterocyclic compound containing two heteroatoms, oxygen and nitrogen .


Molecular Structure Analysis

The molecular structure of 5-Methyl-2-phenylmorpholine consists of a morpholine ring with a methyl group at the 5-position and a phenyl group at the 2-position . The molecular weight is 177.24 g/mol .

Scientific Research Applications

Synthesis and Antidepressant Activity

5-Methyl-2-phenylmorpholine compounds have been synthesized and shown potential in antidepressant activities. Specifically, the study involved synthesizing 2-Aryl-3-methyl-5-phenylmorpholine compounds and testing their antidepressant activities in mice, with promising results indicating shorter immobility time in forced swimming tests for mice administered with certain intermediates compared to control mice (Xiao Xin, 2007).

DNA and RNA Formylation Studies

Research on nucleic acid modifications, particularly DNA and RNA formylation, has used derivatives of 5-Methyl-2-phenylmorpholine. The study introduced a method for the sensitive determination of DNA and RNA formylation, improving detection limits significantly and uncovering new insights into formylated nucleosides in human samples, indicating the potential role of DNA and RNA formylation in physiological processes and disease states (Han-Peng Jiang et al., 2017).

Prodrug Development for Human Neurokinin-1 Receptor Antagonists

Compounds related to 5-Methyl-2-phenylmorpholine have been used in the development of water-soluble prodrugs, particularly targeting the human neurokinin-1 receptor. These compounds have shown potential in preclinical models of inflammation and are suitable for intravenous administration in humans, paving the way for novel therapeutic options (J. Hale et al., 2000).

DNA Binding and Biological Activity

Studies on the relationship between molecular structure and biological activity have involved methyl-substituted phenanthrolines, related to the 5-Methyl-2-phenylmorpholine structure. These studies are significant in understanding the cytotoxicity and DNA binding properties of these compounds, contributing to the field of medicinal chemistry and drug design (C. Brodie et al., 2004).

Catalytic Activity in Organic Reactions

Research has also explored the catalytic activity of compounds related to 5-Methyl-2-phenylmorpholine, particularly in the bromination of organic substrates. This study highlights the influence of substituents on the selenoxides' activity and provides valuable insights into the mechanism and efficiency of these catalysts in organic synthesis (M. Goodman et al., 2004).

Mechanism of Action

properties

IUPAC Name

5-methyl-2-phenylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-8-13-11(7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHGEOIBMBXJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(CN1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601342176
Record name Isophenmetrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601342176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-phenylmorpholine

CAS RN

80123-66-6
Record name Isophenmetrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080123666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isophenmetrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601342176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOPHENMETRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA7BGB6LZ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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